6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that pyrimidine derivatives generally function by suppressing the activity of certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, thereby reducing the generation of certain inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to inhibit the production of prostaglandin e2 and nitric oxide, key mediators in inflammatory pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, this compound can alter cell proliferation and induce apoptosis in cancer cells . Additionally, it interacts with other proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by disrupting the cell cycle . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key biomolecules and enzymes. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, it can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular functions. The inhibition of CDK2 by this compound results in cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that this compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At higher doses, it can induce toxic effects, such as weight loss and organ toxicity, highlighting the importance of optimizing the dosage for therapeutic applications . Threshold effects have also been observed, with lower doses showing minimal toxicity and significant anticancer activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, it can influence metabolic flux and metabolite levels, further affecting cellular functions and metabolic profiles .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication, repair, and cellular metabolism . Post-translational modifications and targeting signals can direct its localization to specific organelles, further influencing its biological activity .
Properties
IUPAC Name |
6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAVJUCTSFXXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.